N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
説明
特性
IUPAC Name |
N-butan-2-yl-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-14(2)23-20(27)12-25-21(28)19-11-18(24-26(19)13-22-25)17-10-6-8-15-7-4-5-9-16(15)17/h4-10,13-14,18-19,24H,3,11-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZQGAFLOMEFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (CAS Number: 1326861-68-0) is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is C21H25N5O2 with a molecular weight of 379.5 g/mol. The compound features a complex structure that includes a pyrazolo-triazine core linked to a naphthalene moiety and an acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O2 |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 1326861-68-0 |
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide have demonstrated significant cytotoxicity against various cancer cell lines. A study indicated that certain pyrazole derivatives could induce apoptosis in cancer cells while exhibiting minimal toxicity to non-cancerous cells, suggesting a favorable selective cytotoxicity index (SCI) .
In vitro studies have shown that these compounds can inhibit key signaling pathways involved in cancer progression. For example, they may target BRAF(V600E), EGFR, and Aurora-A kinase pathways . This makes them promising candidates for further development as anticancer therapeutics.
Anti-inflammatory and Antimicrobial Properties
Beyond anticancer effects, pyrazole derivatives are also noted for their anti-inflammatory and antimicrobial activities. Research has shown that certain synthesized pyrazole carboxamides exhibit notable antifungal activity and can effectively reduce inflammation . The anti-inflammatory mechanism is often linked to the inhibition of pro-inflammatory cytokines and enzymes.
Structure–Activity Relationship (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their chemical structure. Modifications at various positions on the pyrazole ring or the naphthalene moiety can significantly alter their pharmacological profiles. For instance:
- Substituents on the Pyrazole Ring : Different alkyl or aryl groups can enhance or diminish activity.
- Naphthalene Modifications : Changes in the naphthalene structure may affect binding affinity to biological targets.
Understanding these relationships is crucial for rational drug design aimed at optimizing efficacy and minimizing side effects.
Case Studies
Several case studies have documented the biological activities of compounds structurally related to N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide:
- Cytotoxicity in Cancer Cells : A study found that a related pyrazole compound induced apoptosis in triple-negative breast cancer cells through caspase activation and DNA fragmentation .
- Antimicrobial Activity : Another research documented that specific pyrazole derivatives exhibited significant antimicrobial effects against various pathogens .
Q & A
Q. What are the standard synthetic routes for N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with condensation of naphthalene derivatives and pyrazolo-triazine precursors, followed by functionalization with a butan-2-yl acetamide group. Key steps include:
- Cyclocondensation : Formation of the pyrazolo-triazine core using reagents like hydrazine derivatives and carbonyl sources under reflux conditions .
- Amide Coupling : Introduction of the butan-2-yl group via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) .
- Purification : Recrystallization or column chromatography to isolate the product. Optimization focuses on solvent selection (e.g., THF for improved solubility), temperature control (60–80°C), and catalyst use (e.g., Pd/C for cross-coupling) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., naphthalene protons at δ 7.2–8.5 ppm; pyrazolo-triazine carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~430–450 g/mol) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. How do the compound’s solubility and stability impact experimental design?
- Solubility : Limited solubility in aqueous buffers necessitates DMSO or ethanol as stock solvents. The acetamide group enhances solubility in polar solvents, while the naphthalene moiety contributes to hydrophobicity .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at –20°C in inert atmospheres is recommended. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) are critical for long-term use .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the pyrazolo-triazine core in functionalization reactions?
The pyrazolo-triazine scaffold undergoes electrophilic substitution at the C-2 position due to electron-deficient aromatic rings. Computational studies (DFT) suggest that the naphthalene group stabilizes transition states during amide coupling, reducing activation energy . Controlled pH (neutral to mildly basic) prevents ring-opening side reactions .
Q. How does the structural hybrid of naphthalene and pyrazolo-triazine enhance biological activity compared to simpler analogs?
- Pharmacophore Synergy : The naphthalene moiety improves lipophilicity and π-π stacking with enzyme pockets (e.g., kinase ATP-binding sites), while the pyrazolo-triazine core mimics purine bases, enabling competitive inhibition .
- Comparative Data : Analogues lacking the naphthalene group (e.g., pyrazolo[3,4-b]quinolinone) show 10-fold lower potency in kinase inhibition assays, highlighting the importance of aromatic stacking .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?
- Dose-Dependent Effects : Low concentrations (µM range) may inhibit cyclooxygenase (anti-inflammatory), while higher doses (10–50 µM) induce apoptosis via caspase-3 activation .
- Cell Line Variability : Use standardized assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) across multiple cell lines (e.g., HeLa, RAW 264.7) to contextualize results .
- Metabolite Interference : LC-MS/MS can identify active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .
Q. What computational strategies are effective for predicting binding modes and SAR?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or COX-2. The butan-2-yl group’s steric bulk is critical for avoiding steric clashes in hydrophobic pockets .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features (e.g., acetamide substituents) with IC50 values .
Q. How can researchers optimize synthetic yields while minimizing byproducts?
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) via fractional factorial designs. For example, reducing reaction time from 24h to 12h with microwave irradiation (100°C) improves yield by 15% .
- Byproduct Analysis : LC-MS identifies common impurities (e.g., dealkylated products), guiding reagent stoichiometry adjustments (e.g., 1.2 eq. of butan-2-amine) .
Methodological Considerations for Data Interpretation
Q. How should researchers validate target engagement in biological assays?
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD values) for protein targets .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in cell lysates after compound treatment .
Q. What strategies address low reproducibility in enzymatic inhibition assays?
- Standardized Protocols : Pre-incubate enzymes (e.g., 30 min at 37°C) to ensure consistent activity.
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
